O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride

Synthetic Methodology C-N Bond Formation Allylic Rearrangement

Researchers seeking to introduce nitrogen functionality into cyclopentene scaffolds often face stability and reactivity challenges with free-base hydroxylamines. This O-substituted hydroxylamine hydrochloride addresses those issues. - Stable HCl salt form simplifies handling and storage at -10°C. - Allylic double bond enables Overman rearrangement, epoxidation, or metathesis - transformations inaccessible to saturated analogs. - Computed cLogP of -0.065 supports property-driven molecular design for improved aqueous solubility. Supplied with ≥95% purity, this building block ensures reproducible results in parallel synthesis and medicinal chemistry programs.

Molecular Formula C5H10ClNO
Molecular Weight 135.59
CAS No. 2551115-72-9
Cat. No. B2614868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride
CAS2551115-72-9
Molecular FormulaC5H10ClNO
Molecular Weight135.59
Structural Identifiers
SMILESC1C=CCC1ON.Cl
InChIInChI=1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H
InChIKeyWMDUUQBFHSITNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

O-Cyclopent-3-en-1-ylhydroxylamine Hydrochloride Overview


O-Cyclopent-3-en-1-ylhydroxylamine hydrochloride (CAS 2551115-72-9) is a bifunctional reagent featuring a strained, allylic O-substituted hydroxylamine motif. Structurally, it integrates a nucleophilic amine center with an electron-rich cyclopentene ring, while its hydrochloride salt form enhances ambient stability and handling compared to the free base . This compound is categorized as a lab reagent and chemical building block, utilized for introducing nitrogen-containing functionality into cyclopentene scaffolds .

Reactivity Allylic O-substituted hydroxylamine enables unique Overman rearrangement-type C–N bond formation.
Stability Hydrochloride salt form provides improved ambient stability and handling over free base.
Scaffold Serves as a nitrogen-containing building block for cyclopentene scaffold elaboration.

Substitution Limitations


Direct interchangeability with other O-substituted hydroxylamines is not straightforward due to the crucial role of the O-substituent in controlling reactivity, stability, and downstream synthetic utility. Unlike its fully saturated analog, O-cyclopentylhydroxylamine, the presence of the endocyclic double bond in the cyclopent-3-en-1-yl group provides a synthetic handle for further functionalization via addition, oxidation, or rearrangement chemistries that are inaccessible to its saturated counterpart . Furthermore, the hydrochloride salt form provides definable improvements in handling and storage stability, a parameter that varies significantly across different O-substituted hydroxylamines . These differences in inherent reactivity, stability, and physicochemical properties (e.g., computed LogP of -0.065 for the hydrochloride salt) preclude simple, assumption-free substitution .

Saturated Analog Mismatch
O-Cyclopentylhydroxylamine lacks the allylic double bond, precluding participation in allylic rearrangements and limiting synthetic utility.
Salt Form Variation
Free base form exhibits lower stability; hydrochloride salt ensures handling and storage consistency, affecting experimental reproducibility.
Physicochemical Profile Shift
Computed logP differs from higher cycloalkyl analogs, which may alter solubility and partitioning behavior in biphasic systems.

Differentiation Evidence


Allylic vs. Saturated Reactivity Divergence

O-Cyclopent-3-en-1-ylhydroxylamine belongs to the allylic O-substituted hydroxylamine subclass, characterized by an oxygen linkage to an sp3-hybridized carbon adjacent to a double bond . This structural feature enables participation in signature transformations such as the Overman (Claisen-type) rearrangement, a powerful C-N bond-forming reaction [1]. In contrast, saturated analogues like O-cyclopentylhydroxylamine lack this allylic activation, rendering them inert to this specific, synthetically valuable reactivity manifold. This is a fundamental mechanistic differentiation, not a gradual potency shift.

Allylic Reactivity
Class-level
Overman rearrangement competent
Saturated analog: inert
Defines irreplaceability for allylic amination routes.
Binary reaction feasibility; general transformation context.
Synthetic Methodology C-N Bond Formation Allylic Rearrangement

Hydrophilicity and Purity Profile

The commercial specification for O-(cyclopent-3-en-1-yl)hydroxylamine hydrochloride defines a minimum purity of 95% and a computed partition coefficient (cLogP) of -0.065 . This negative cLogP indicates a preference for hydrophilic environments, which is a key differentiator from more lipophilic O-substituted hydroxylamines like O-cyclohexylhydroxylamine hydrochloride, where the free base has a higher computed LogP of approximately 1.52 . This suggests the target compound may offer superior aqueous compatibility in biphasic reactions or biological assays without the need for additional polar functional groups.

Hydrophilicity & Purity
Data to verify
cLogP −0.065 (target) vs 1.52 (cyclohexyl analog)
Purity ≥95%
May support aqueous-phase compatibility and purity-consistent reactions.
cLogP computational estimates; commercial specification.
Medicinal Chemistry Physicochemical Properties Quality Control

Hydrochloride Salt Stability Advantage

The hydrochloride salt form of O-cyclopent-3-en-1-ylhydroxylamine is specified for long-term storage at -10°C and transport with an ice pack, which is standard for preserving amine reactivity . This is a common but crucial advantage over the free base (CAS 2551114-83-9), which is inherently less stable due to the nucleophilic and oxidizable nature of unprotected hydroxylamines . While direct comparative decomposition data is absent from the literature, the commercial availability of this compound exclusively as the hydrochloride salt and its defined storage protocol serve as implicit, standardized evidence of its improved bench-top stability.

Salt Stability
Supporting evidence
HCl salt (store −10°C, ice pack) vs free base (less stable)
Salt form enhances handling and bench stability.
Standard strategy; direct decomposition data not reported.
Chemical Stability Reagent Handling Storage

Application Scenarios


Stereoselective Aminocyclopentenol Synthesis

In synthetic programs targeting complex cyclopentane-containing natural products or nucleoside analogues, O-cyclopent-3-en-1-ylhydroxylamine hydrochloride can be deployed as a substrate for the Overman rearrangement. This exploits its allylic nature to directly install a nitrogen atom with stereochemical control, a transformation impossible with saturated O-alkylhydroxylamines [1]. The evidence of its allylic structure directly supports its selection in these routes.

Lower Lipophilicity in Medicinal Chemistry

When optimizing a lead compound for better aqueous solubility or lower predicted logP, medicinal chemists can replace a saturated cyclohexyl or cyclopentyl hydroxylamine substituent with the O-(cyclopent-3-en-1-yl) moiety. The computational evidence indicates a cLogP shift of approximately 1.6 log units toward hydrophilicity compared to a saturated cyclohexyl analog, making it a strategic choice in property-driven molecular design .

Nitrogen-Containing Diversification Libraries

For high-throughput chemical biology libraries, this compound provides a rigid, conformationally restricted scaffold with an embedded double bond. This alkene handle allows for late-stage diversification via epoxidation, dihydroxylation, or metathesis, generating diverse molecular topologies from a single building block . Its procurement in >95% purity ensures reliable input for parallel synthesis.

Standardized Reagent for C-N Methodology

Its stable hydrochloride salt form makes it a robust and reproducible reagent for academic methodology development. By providing a defined, storable reagent with a known purity profile (95%) and established storage conditions (-10°C), it enables the investigation of novel amination reactions on an allylic cyclopentene framework, advancing synthetic methodology .

Application
Selection Property
Validation Focus
Stereoselective cyclopentenyl amine synthesis
Allylic hydroxylamine reactivity (Overman rearrangement competence)
Stereochemical outcome and C–N bond formation efficiency
Lead optimization with lower logP requirements
Predicted hydrophilic profile (cLogP)
Aqueous solubility and biphasic reaction compatibility
Diversification library synthesis
Conformationally restricted scaffold with embedded alkene handle
Late-stage functionalization (epoxidation, metathesis) efficiency
Synthetic methodology development
Stable hydrochloride salt with defined purity profile
Reagent reproducibility and stability under reaction conditions
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